molecular formula C27H22N2O5 B14103996 1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14103996
M. Wt: 454.5 g/mol
InChI Key: JMBROKNREBQSLB-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a prop-2-en-1-yloxy group, and a pyridin-4-ylmethyl group attached to a dihydrochromeno[2,3-c]pyrrole-3,9-dione core.

Preparation Methods

The synthesis of 1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the methoxy, prop-2-en-1-yloxy, and pyridin-4-ylmethyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridin-4-ylmethyl group can be reduced to form the corresponding amine.

    Substitution: The prop-2-en-1-yloxy group can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving its molecular targets.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxy, prop-2-en-1-yloxy, and pyridin-4-ylmethyl groups contribute to its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Shares the methoxy and prop-2-yn-1-yloxy groups but lacks the chromeno[2,3-c]pyrrole core.

    Indole derivatives: Have diverse biological and clinical applications but differ in structure and reactivity

Properties

Molecular Formula

C27H22N2O5

Molecular Weight

454.5 g/mol

IUPAC Name

1-(3-methoxy-4-prop-2-enoxyphenyl)-2-(pyridin-4-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H22N2O5/c1-3-14-33-21-9-8-18(15-22(21)32-2)24-23-25(30)19-6-4-5-7-20(19)34-26(23)27(31)29(24)16-17-10-12-28-13-11-17/h3-13,15,24H,1,14,16H2,2H3

InChI Key

JMBROKNREBQSLB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)OC5=CC=CC=C5C3=O)OCC=C

Origin of Product

United States

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